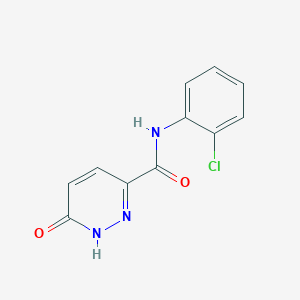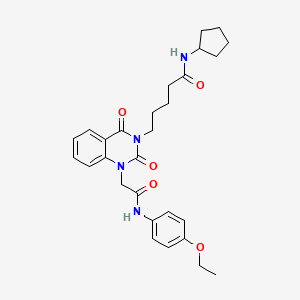![molecular formula C18H11Cl2FN4O B2944791 5-[(2-Chloro-6-fluorophenyl)methyl]-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895020-41-4](/img/structure/B2944791.png)
5-[(2-Chloro-6-fluorophenyl)methyl]-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazolo[3,4-d]pyrimidine derivatives have been studied for their potential biological activities . They are considered as privileged core skeletons in biologically active compounds and are often used as bioisosteres of natural purines . These compounds have been reported to encompass pharmacological potential as antiviral, antimicrobial, antitumor, and other activities .
Synthesis Analysis
The synthesis of new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group has been reported . The synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .
科学的研究の応用
Synthesis and Molecular Corroboration
The synthesis of novel pyrazoles, including derivatives like 5-[(2-Chloro-6-fluorophenyl)methyl]-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one, has been explored due to their significant medicinal potential. One study focused on the synthesis of precursors leading to pyrazole carbaldehyde derivatives, highlighting the compounds' anti-inflammatory, anti-breast cancer, and antioxidant properties. Molecular docking studies suggested that some of these compounds show excellent COX-2 inhibition and HRBC membrane stabilization properties, indicating their potential as future COX-2 inhibitors or anti-inflammatory drugs (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Herbicidal Activity
The herbicidal activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives has also been investigated. A series of these compounds demonstrated good inhibition activities against the root of Brassica napus (rape) and Echinochloa crusgalli (barnyard grass) at specific dosages, suggesting their utility in agricultural applications to control weed growth (Luo, Zhao, Zheng, & Wang, 2017).
Antimicrobial and Anticancer Properties
Further research into novel pyrazole derivatives, including structures similar to this compound, has revealed their potential as antimicrobial and anticancer agents. These compounds were synthesized and evaluated for their in vitro antimicrobial and anticancer activity, demonstrating higher efficacy than the reference drug doxorubicin in some cases, which points towards their potential in developing new treatments for infectious diseases and cancer (Hafez, El-Gazzar, & Al-Hussain, 2016).
Adenosine Receptor Affinity
The affinity of pyrazolo[3,4-d]pyrimidine analogues for adenosine receptors has been studied, revealing that these compounds exhibit A1 adenosine receptor affinity. This research presents a foundation for developing new therapeutic agents targeting adenosine receptors, potentially offering new pathways for treating various cardiovascular and neurological disorders (Harden, Quinn, & Scammells, 1991).
Formulation Development for Poorly Soluble Compounds
The development of precipitation-resistant solution formulations for poorly soluble compounds, like this compound, has been explored to increase in vivo exposure. This research is crucial for the successful toxicological and early clinical evaluation of such compounds, especially in the treatment of conditions like arrhythmia (Burton et al., 2012).
将来の方向性
作用機序
Target of Action
Pyrazolopyrimidines are a class of compounds that have been found to exhibit a wide range of biological activities. They are known to interact with various targets, including enzymes, receptors, and ion channels, depending on their specific chemical structure .
Mode of Action
The mode of action of pyrazolopyrimidines is largely dependent on their specific targets. They can act as inhibitors, activators, or modulators of their target proteins, leading to changes in cellular processes .
Biochemical Pathways
Pyrazolopyrimidines can affect various biochemical pathways. For example, some derivatives have been found to inhibit enzymes involved in the synthesis of nucleic acids, thereby affecting DNA replication and cell division .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of pyrazolopyrimidines can vary widely depending on their specific chemical structure. Factors such as lipophilicity, molecular size, and the presence of functional groups can influence their pharmacokinetic properties .
Result of Action
The cellular effects of pyrazolopyrimidines can include changes in cell proliferation, induction of apoptosis, modulation of immune responses, and alterations in signal transduction pathways .
Action Environment
The action, efficacy, and stability of pyrazolopyrimidines can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the presence of serum proteins can affect the bioavailability and distribution of these compounds .
特性
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methyl]-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2FN4O/c19-11-3-1-4-12(7-11)25-17-13(8-23-25)18(26)24(10-22-17)9-14-15(20)5-2-6-16(14)21/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZALZUHFWWTKRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)CC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-(4-chlorophenyl)piperazin-1-yl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2944709.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-phenoxybenzamide](/img/structure/B2944713.png)
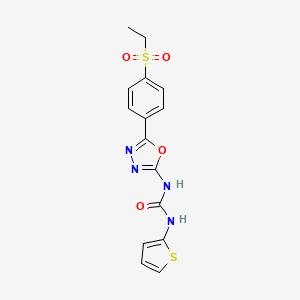
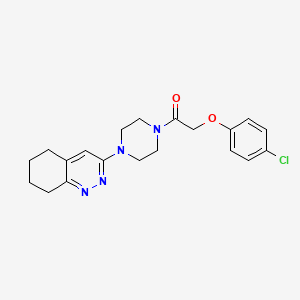
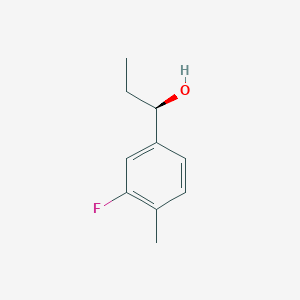
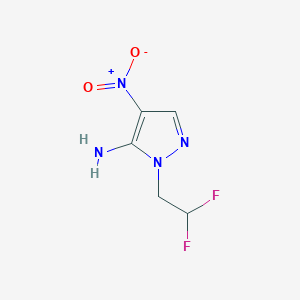
![N-(2-methoxybenzyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2944720.png)

![N-[ethyl(phenyl)carbamoyl]-beta-alanine](/img/structure/B2944723.png)
![2-[(4-Benzylpiperidino)methyl]phenyl (2-chloro-1,3-thiazol-5-yl)methyl ether](/img/structure/B2944724.png)
